molecular formula C26H17N3OS2 B382574 8-benzylsulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

8-benzylsulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B382574
M. Wt: 451.6g/mol
InChI Key: IMHWTRQNEYIMTN-UHFFFAOYSA-N
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Description

5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound that belongs to the class of fused polyheterocycles. It is characterized by the presence of multiple fused rings, including thieno, pyrimido, and phthalazinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno ring: This can be achieved through the cyclization of appropriate thiophene derivatives.

    Construction of the pyrimido ring: This involves the condensation of the thieno derivative with suitable amines and aldehydes under acidic or basic conditions.

    Introduction of the phthalazinone moiety: This step often requires the use of phthalic anhydride or its derivatives in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This involves the replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylsulfanyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
  • 5-(benzhydrylsulfanyl)-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one

Uniqueness

5-(benzylsulfanyl)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is unique due to its specific structural features and the presence of the benzylsulfanyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H17N3OS2

Molecular Weight

451.6g/mol

IUPAC Name

8-benzylsulfanyl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C26H17N3OS2/c30-26-22-21(18-11-5-2-6-12-18)16-32-25(22)27-23-19-13-7-8-14-20(19)24(28-29(23)26)31-15-17-9-3-1-4-10-17/h1-14,16H,15H2

InChI Key

IMHWTRQNEYIMTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=CC=C5)C6=CC=CC=C62

Origin of Product

United States

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